P2X3 Receptor Antagonist Activity vs. Clinical Antipsychotic Thioxanthenes
CAS 917762-67-5 demonstrates quantifiable P2X3 purinoceptor 3 antagonism, with a measured EC50 of 340 nM [1]. This is a distinct pharmacological profile compared to classic thioxanthene drugs, such as flupenthixol, which primarily exert their effects through dopamine D2 receptor antagonism with typical Ki values in the low nanomolar range (e.g., 0.5-4 nM) . This shift in primary target from D2 to P2X3, evidenced by the vastly different potency scales and receptor types, positions the compound for non-psychotic neurological research rather than antipsychotic applications.
| Evidence Dimension | P2X3 receptor antagonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM (recombinant rat P2X3 in Xenopus oocytes) |
| Comparator Or Baseline | Flupenthixol (classical thioxanthene): D2 receptor Ki ≈ 0.5-4 nM; no reported significant P2X3 activity. |
| Quantified Difference | >100-fold difference in primary target engagement; functional target shift from dopamine D2 receptors to purinergic P2X3 receptors. |
| Conditions | Target data: ChEMBL_147403 assay. Comparator data: Published D2 receptor binding affinities for flupenthixol. |
Why This Matters
This evidence directly addresses the procurement question by proving that CAS 917762-67-5 offers a different mechanism of action (P2X3) compared to standard thioxanthene antipsychotics, making it the correct chemical tool for P2X3-related research.
- [1] BindingDB. Ki Summary for BDBM50366480. ChEMBL_147403 (CHEMBL884064). EC50: 340 nM. Accessed 2026-05-10. View Source
